
Lankacyclinone C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lankacyclinone C is a monocyclic polyketide compound derived from lankacidin C, which is isolated from the bacterium Streptomyces rochei. This compound is notable for its antitumor activity, making it a subject of interest in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lankacyclinone C is synthesized through a chemoenzymatic process. The synthesis involves the use of a protein called Orf23, which converts the bicyclic structure of lankacidin C, containing a delta-lactone ring, into a monocyclic structure . This modification simplifies the molecule, making it more flexible and potentially more effective as an antitumor agent .
Industrial Production Methods
Currently, there is no detailed information available on the industrial production methods of this compound. The compound is primarily synthesized in research laboratories for scientific studies.
Chemical Reactions Analysis
Types of Reactions
Lankacyclinone C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.
Major Products Formed
The major products formed from these reactions are various derivatives of this compound, each with potentially different biological activities. These derivatives are studied for their effectiveness in inhibiting tumor growth.
Scientific Research Applications
Lankacyclinone C has several scientific research applications, including:
Chemistry: The compound is used to study the synthesis and modification of polyketides.
Biology: Researchers investigate its effects on various biological pathways and its potential as an antitumor agent.
Medicine: this compound is studied for its potential use in developing anticancer drugs.
Industry: While its industrial applications are still under exploration, the compound’s antitumor properties make it a candidate for pharmaceutical development.
Mechanism of Action
Lankacyclinone C exerts its effects by targeting specific molecular pathways involved in tumor growth. The compound’s antitumor activity is attributed to its ability to interfere with the cellular processes that promote cancer cell proliferation. The exact molecular targets and pathways are still under investigation, but the compound’s simplified structure allows for easier modification and optimization for therapeutic use .
Comparison with Similar Compounds
Lankacyclinone C is unique compared to other similar compounds due to its monocyclic structure, which lacks the delta-lactone ring present in lankacidin C. This structural difference makes this compound more flexible and potentially more effective as an antitumor agent . Similar compounds include:
Lankacidin C: The parent compound from which this compound is derived.
Lankacidinol: Another derivative of lankacidin with different structural modifications.
This compound stands out due to its simplified structure, which allows for easier chemical modifications and potentially enhanced biological activity.
Properties
Molecular Formula |
C24H33NO5 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-[(2E,4E,6S,8E,10E,12S,14E)-6,12-dihydroxy-3,9,15,17-tetramethyl-16-oxocycloheptadeca-2,4,8,10,14-pentaen-1-yl]-2-oxopropanamide |
InChI |
InChI=1S/C24H33NO5/c1-15-6-10-20(27)12-8-16(2)14-22(25-24(30)19(5)26)18(4)23(29)17(3)9-13-21(28)11-7-15/h6-9,11-12,14,18,20-22,27-28H,10,13H2,1-5H3,(H,25,30)/b11-7+,12-8+,15-6+,16-14+,17-9+/t18?,20-,21+,22?/m0/s1 |
InChI Key |
SVRCRLSTJHLIAA-LPGCCWNESA-N |
Isomeric SMILES |
CC1C(/C=C(/C=C/[C@H](C/C=C(/C=C/[C@H](C/C=C(/C1=O)\C)O)\C)O)\C)NC(=O)C(=O)C |
Canonical SMILES |
CC1C(C=C(C=CC(CC=C(C=CC(CC=C(C1=O)C)O)C)O)C)NC(=O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



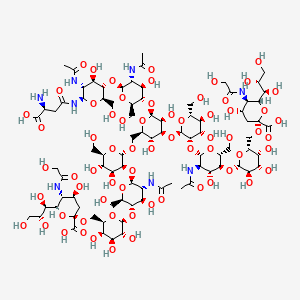
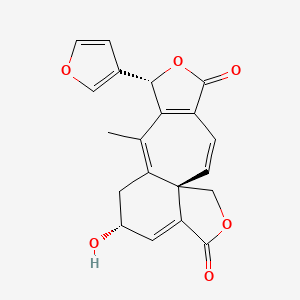
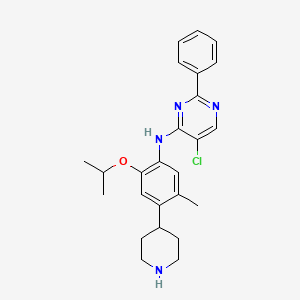
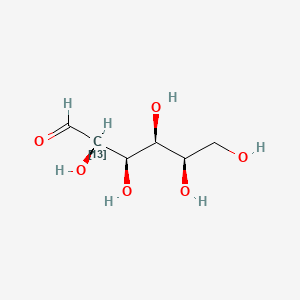
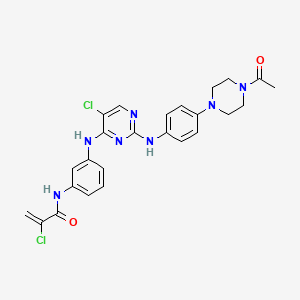
![[(E,2S,3R)-3-hydroxy-2-(pentadecanoylamino)octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12402699.png)
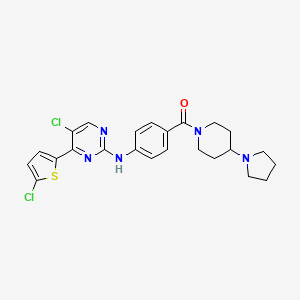
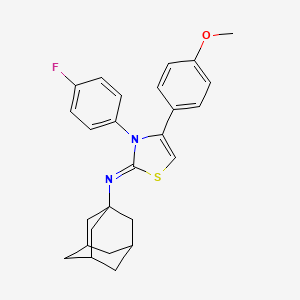



![(2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid](/img/structure/B12402736.png)

